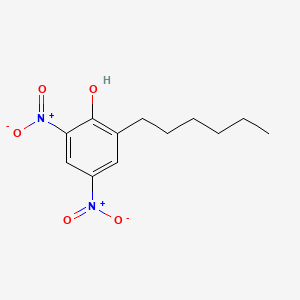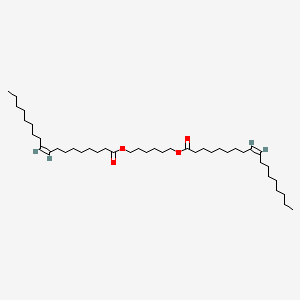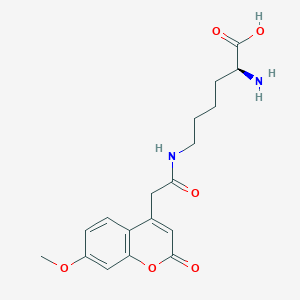
Lys(Mca)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lys(Mca)-OH, also known as Lysine(Mca)-OH, is a synthetic peptide substrate commonly used in biochemical research. It contains lysine, an essential amino acid, and a fluorogenic group, 7-methoxycoumarin-4-yl-acetyl (Mca). This compound is particularly useful in studying enzyme kinetics and protease activity due to its ability to emit fluorescence upon cleavage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lys(Mca)-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The Mca group is introduced at the N-terminus of the peptide. The synthesis involves the following steps:
Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Purification: The crude peptide is purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lys(Mca)-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond between lysine and Mca can be hydrolyzed by proteases, releasing the fluorescent Mca group.
Oxidation: The Mca group can undergo oxidation under certain conditions, affecting its fluorescence properties.
Substitution: The amino group of lysine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Proteases: Enzymes like trypsin and chymotrypsin are commonly used to hydrolyze this compound.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to study the oxidation of the Mca group.
Buffers: Phosphate and Tris buffers are commonly used to maintain the pH during reactions.
Major Products
Fluorescent Mca: Upon hydrolysis by proteases, the Mca group is released, emitting fluorescence.
Oxidized Mca: Oxidation of the Mca group results in altered fluorescence properties.
Aplicaciones Científicas De Investigación
Lys(Mca)-OH has a wide range of applications in scientific research:
Enzyme Kinetics: It is used to study the kinetics of proteases by monitoring the release of the fluorescent Mca group.
Drug Discovery: It serves as a substrate in high-throughput screening assays to identify protease inhibitors.
Biological Studies: It is used to investigate protease activity in various biological samples, including cell lysates and tissue extracts.
Medical Research: It aids in understanding the role of proteases in diseases such as cancer and neurodegenerative disorders.
Industrial Applications: It is used in quality control assays for enzyme production and purification processes.
Mecanismo De Acción
Lys(Mca)-OH exerts its effects through the following mechanism:
Substrate Recognition: Proteases recognize and bind to the lysine residue in this compound.
Cleavage: The peptide bond between lysine and Mca is cleaved by the protease.
Fluorescence Emission: The cleavage releases the Mca group, which emits fluorescence upon excitation.
Comparación Con Compuestos Similares
Lys(Mca)-OH is unique due to its specific structure and properties. Similar compounds include:
Boc-Val-Leu-Lys-MCA: Another fluorogenic peptide substrate used for studying protease activity.
Boc-Glu-Lys-Lys-MCA: A substrate with a similar structure but different amino acid sequence.
FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2): A widely used fluorogenic peptide for matrix metalloproteinase studies.
This compound stands out due to its high specificity and sensitivity in detecting protease activity, making it a valuable tool in biochemical research.
Propiedades
Fórmula molecular |
C18H22N2O6 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H22N2O6/c1-25-12-5-6-13-11(9-17(22)26-15(13)10-12)8-16(21)20-7-3-2-4-14(19)18(23)24/h5-6,9-10,14H,2-4,7-8,19H2,1H3,(H,20,21)(H,23,24)/t14-/m0/s1 |
Clave InChI |
QRFZXDIMTUJAAN-AWEZNQCLSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




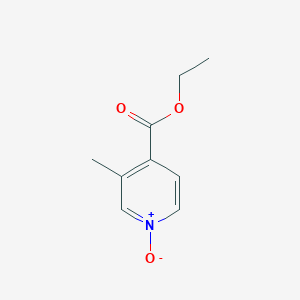
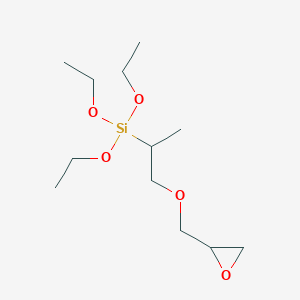
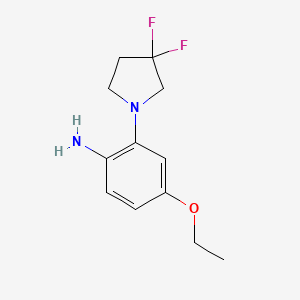
![2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13731086.png)



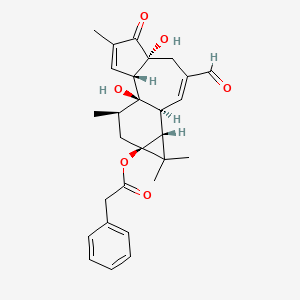
![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)

